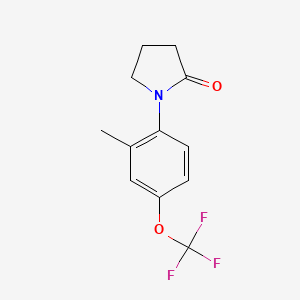
1-(2-Methyl-4-(trifluoromethoxy)phenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-4-(trifluoromethoxy)phenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C12H12F3NO2 and a molecular weight of 259.22 g/mol . This compound is characterized by the presence of a pyrrolidin-2-one ring substituted with a 2-methyl-4-(trifluoromethoxy)phenyl group. It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals .
Métodos De Preparación
The synthesis of 1-(2-Methyl-4-(trifluoromethoxy)phenyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-4-(trifluoromethoxy)benzaldehyde and pyrrolidin-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and large-scale batch processes to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(2-Methyl-4-(trifluoromethoxy)phenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Methyl-4-(trifluoromethoxy)phenyl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-4-(trifluoromethoxy)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
1-(2-Methyl-4-(trifluoromethoxy)phenyl)pyrrolidin-2-one can be compared with other similar compounds to highlight its uniqueness:
Propiedades
Fórmula molecular |
C12H12F3NO2 |
|---|---|
Peso molecular |
259.22 g/mol |
Nombre IUPAC |
1-[2-methyl-4-(trifluoromethoxy)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H12F3NO2/c1-8-7-9(18-12(13,14)15)4-5-10(8)16-6-2-3-11(16)17/h4-5,7H,2-3,6H2,1H3 |
Clave InChI |
IFVYZNJHGBDEJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC(F)(F)F)N2CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-(4-Ethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11789348.png)

![2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline](/img/structure/B11789364.png)

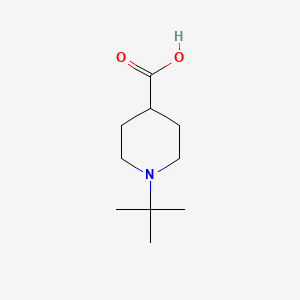
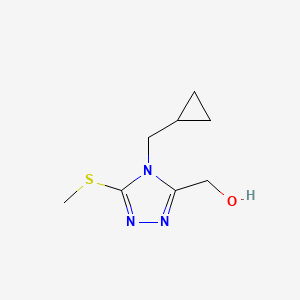
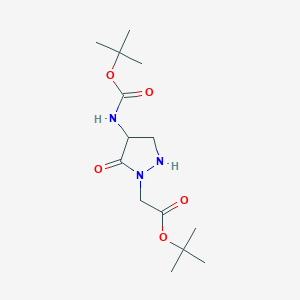
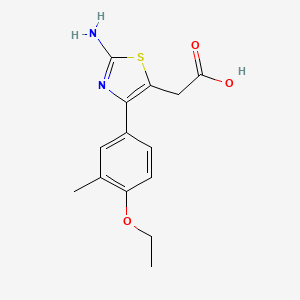
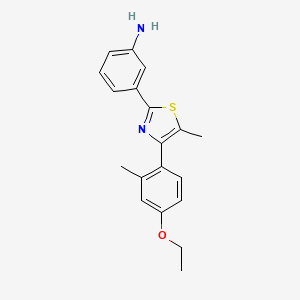
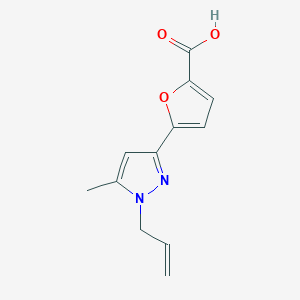
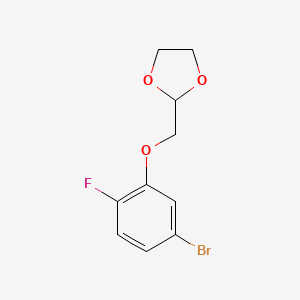
![Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B11789417.png)

![(R)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11789420.png)
